molecular formula C11H8Cl2N2O3 B12841642 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12841642
M. Wt: 287.10 g/mol
InChI Key: GTCQXHVCZWENQH-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a chlorophenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-chloro-1H-pyrazole-3-carboxylic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and oxides .

Scientific Research Applications

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating cellular responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

IUPAC Name

4-chloro-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-1-3-8(4-2-7)18-6-15-5-9(13)10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

GTCQXHVCZWENQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C(=N2)C(=O)O)Cl)Cl

Origin of Product

United States

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